ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:
- Substituents: A 4-(acetyloxy)-3-methoxybenzylidene group at position 2 (E-configuration), a 4-(acetyloxy)phenyl group at position 5, and a methyl group at position 5.
- Functional Groups: Two acetyloxy groups, a methoxy group, and an ester moiety (ethyl carboxylate) at position 4.
- Molecular Weight: ~564.5 g/mol (estimated based on similar analogs) .
The acetyloxy and methoxy substituents enhance lipophilicity and metabolic stability, influencing bioavailability and target binding .
Properties
Molecular Formula |
C28H26N2O8S |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-acetyloxy-3-methoxyphenyl)methylidene]-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H26N2O8S/c1-6-36-27(34)24-15(2)29-28-30(25(24)19-8-10-20(11-9-19)37-16(3)31)26(33)23(39-28)14-18-7-12-21(38-17(4)32)22(13-18)35-5/h7-14,25H,6H2,1-5H3/b23-14+ |
InChI Key |
VUPPLOWXEISRMM-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)S2)C |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo[3,2-a]Pyrimidine Synthesis via Biginelli Condensation
The foundational step in synthesizing this compound is the formation of the thiazolo[3,2-a]pyrimidine heterocycle. A modified Biginelli condensation reaction is employed, typically involving thiourea, ethyl acetoacetate, and a substituted benzaldehyde derivative. For this target molecule, 4-hydroxy-3-methoxybenzaldehyde and 4-hydroxybenzaldehyde serve as precursors, which are subsequently acetylated in later stages .
In a representative procedure, equimolar quantities of thiourea (1.5 equivalents), ethyl acetoacetate (1 equivalent), and 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) are refluxed in ethanol with hydrochloric acid as a catalyst. The reaction proceeds via cyclocondensation to yield 5,7-dihydroxy-2-mercapto-3-methylpyrimidine intermediates. Subsequent treatment with ethyl chloroacetate in dimethylformamide (DMF) facilitates cyclization to form the thiazolo[3,2-a]pyrimidine core .
Table 1: Reaction Conditions for Thiazolo[3,2-a]Pyrimidine Core Synthesis
| Reactant | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thiourea, Ethyl acetoacetate, 4-Hydroxy-3-methoxybenzaldehyde | Ethanol | HCl | Reflux | 6 h | 75% |
| Ethyl chloroacetate | DMF | – | 80°C | 3 h | 88% |
Knoevenagel Condensation for Benzylidene Formation
The (2E)-benzylidene group is introduced via a Knoevenagel condensation between the acetylated aldehyde (4-(acetyloxy)-3-methoxybenzaldehyde) and the thiazolo[3,2-a]pyrimidine core. Piperidine or ammonium acetate is commonly used as a base catalyst in this step, with toluene or ethanol as solvents .
In a optimized protocol, the thiazolo[3,2-a]pyrimidine intermediate (1 equivalent) is reacted with 4-(acetyloxy)-3-methoxybenzaldehyde (1.2 equivalents) in refluxing ethanol containing ammonium acetate (0.1 equivalents). The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 4–6 hours. The (2E)-configuration is favored under these conditions, as confirmed by nuclear Overhauser effect (NOE) spectroscopy .
Table 2: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature | Time | E:Z Ratio | Yield |
|---|---|---|---|---|---|
| Piperidine | Toluene | Reflux | 5 h | 9:1 | 82% |
| Ammonium acetate | Ethanol | Reflux | 4 h | 12:1 | 85% |
Final Esterification and Purification
The ethyl carboxylate group at position 6 is introduced via esterification of the corresponding carboxylic acid intermediate. This is achieved by refluxing the acid with ethanol in the presence of sulfuric acid or using dicyclohexylcarbodiimide (DCC) as a coupling agent .
Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analysis is recommended to confirm purity (>98%) .
Analytical Characterization and Validation
Structural confirmation is achieved through spectroscopic methods:
-
1H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm), acetyloxy singlets (δ 2.3–2.5 ppm), and methoxy singlet (δ 3.8 ppm).
-
IR Spectroscopy : Stretching vibrations for ester carbonyls (1740–1760 cm⁻¹) and thiazole C=N (1620 cm⁻¹) .
-
Mass Spectrometry : Molecular ion peak at m/z 550.6 ([M+H]⁺) aligns with the molecular formula C₂₈H₂₆N₂O₈S .
Challenges and Mitigation Strategies
-
Stereoselectivity in Benzylidene Formation : The (2E)-configuration is critical for biological activity. Using polar protic solvents (e.g., ethanol) and ammonium acetate minimizes Z-isomer formation .
-
Acetyl Group Stability : Basic conditions during workup may hydrolyze acetyloxy groups. Rapid neutralization and low-temperature processing are advised .
-
Purification Complexity : Silica gel chromatography effectively separates regioisomers, albeit with moderate solvent consumption .
Scalability and Industrial Relevance
Kilogram-scale production has been demonstrated using continuous flow reactors for the Biginelli and Knoevenagel steps, reducing reaction times by 40% and improving yields to 78–82% . Environmental impact assessments favor ethanol over DMF due to lower toxicity and easier recycling .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. Ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in inhibiting tumor growth in various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies demonstrate effectiveness against a range of bacterial strains, indicating potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Inflammation is a key factor in numerous diseases, including arthritis and cardiovascular disorders. The thiazolo-pyrimidine derivatives have been studied for their anti-inflammatory effects, showing potential to reduce inflammatory markers in vitro and in vivo models .
Case Study 1: Anticancer Research
In a study published in Molecules, researchers synthesized this compound and tested its efficacy against breast cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations compared to control groups, suggesting strong anticancer potential .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences in Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO2) or acetyloxy (OAc) groups at position 2 enhance electrophilicity, improving interactions with biological targets (e.g., enzymes or DNA) .
- Steric Effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) may hinder molecular packing in crystals, as observed in XRD studies .
Key Observations :
Table 3: Comparative Bioactivity Data
Key Observations :
- Anticancer Activity : Bromophenyl and nitrobenzylidene derivatives exhibit potent activity against HeLa and A549 cells, likely due to DNA intercalation or topoisomerase inhibition .
- Antibacterial Specificity : Methoxy and nitro groups correlate with Gram-positive (S. aureus) vs. Gram-negative (E. coli) selectivity .
Crystallographic and Conformational Analysis
- Ring Puckering : The central pyrimidine ring adopts a flattened boat conformation (deviation of C5: 0.224 Å from plane) in analogs with 2,4,6-trimethoxybenzylidene substituents .
- Hydrogen Bonding : C–H···O interactions stabilize molecular packing in crystals, forming chains or dimers .
- Dihedral Angles : The fused thiazolopyrimidine ring and aryl substituents form dihedral angles of 80–85°, influencing π-π stacking interactions .
Biological Activity
Ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound exhibits a range of biological activities, particularly in anticancer and antiviral research. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Structural Formula
The compound's structure can be summarized as follows:
- Chemical Formula : C27H26N2O7S
- Molecular Weight : 522.57 g/mol
| Property | Value |
|---|---|
| Chemical Formula | C27H26N2O7S |
| Molecular Weight | 522.57 g/mol |
| CAS Number | 324071-64-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer proliferation and apoptosis. The thiazolopyrimidine structure is known for its ability to inhibit various biological pathways.
Key Mechanisms
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
- Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in malignant cells.
- Targeting Kinase Pathways : It may inhibit key kinases involved in tumor growth and angiogenesis, such as VEGFR-2.
Research Findings
Recent studies have highlighted the efficacy of this compound against various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 2.57 | 6.77 |
| HepG2 | 7.26 | 8.40 |
The compound exhibited lower IC50 values compared to standard drugs like Staurosporine, indicating potent anticancer activity.
Case Studies
- Study on MCF-7 Cells : A recent investigation demonstrated that the compound induced significant apoptosis in MCF-7 cells at concentrations as low as 2.57 µM. This was assessed using flow cytometry and caspase activity assays.
- VEGFR-2 Inhibition : In vitro assays revealed that the compound inhibited VEGFR-2 with an IC50 of 0.15 µM, showcasing its potential to disrupt tumor angiogenesis.
Antiviral and Anti-inflammatory Properties
Beyond its anticancer effects, this compound has been explored for its antiviral and anti-inflammatory properties.
Antiviral Activity
Research indicates that thiazole derivatives exhibit broad-spectrum antiviral activity by inhibiting viral replication mechanisms.
Anti-inflammatory Mechanism
The compound may also modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby offering therapeutic potential in inflammatory diseases.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves careful control of reaction conditions. For example, refluxing a mixture of intermediates (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with sodium acetate in glacial acetic acid/acetic anhydride (1:1 v/v) for 8–10 hours under anhydrous conditions improves cyclization efficiency. Purification via slow evaporation of ethyl acetate-ethanol (3:2) yields single crystals suitable for X-ray diffraction, ensuring structural validation . Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 8–10 hours | Prevents incomplete cyclization |
| Solvent Ratio | Acetic acid:anhydride 1:1 | Enhances acetylation efficiency |
| Crystallization | Ethyl acetate-ethanol | Reduces impurities |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves the thiazolo[3,2-a]pyrimidine core’s puckered conformation and dihedral angles between fused rings (e.g., 80.94° between pyrimidine and benzene rings). Refinement using riding models for H-atoms (C–H = 0.93–0.98 Å) ensures structural accuracy .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., acetyloxy and methoxy groups) and E/Z isomerism in the benzylidene moiety .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between regioisomers .
Q. How does the compound’s stability under varying pH or temperature conditions affect experimental reproducibility?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25–60°C, monitored via HPLC-UV. Acetyloxy groups are prone to hydrolysis under alkaline conditions, altering bioactivity. Storage at –20°C in anhydrous DMSO or ethanol minimizes degradation .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Pharmacophore Modification : Systematically vary substituents (e.g., replace acetyloxy with hydroxyl or alkyl groups) and assess antimicrobial/anticancer activity. For example, thiazolo[3,2-a]pyrimidine derivatives with electron-withdrawing groups show enhanced activity against Staphylococcus aureus .
- Crystallographic Correlation : Compare SC-XRD data of active vs. inactive analogs to identify critical structural features (e.g., planarity of the benzylidene moiety) .
Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., E. coli dihydrofolate reductase). The thiazolo ring’s puckering may influence binding pocket compatibility .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites with biological nucleophiles .
Q. How can discrepancies between in vitro activity and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS. Acetyloxy groups may undergo rapid esterase-mediated hydrolysis in vivo, reducing bioavailability .
- Prodrug Design : Replace hydrolyzable groups (e.g., acetyloxy) with stable bioisosteres (e.g., trifluoromethoxy) to enhance in vivo half-life .
Q. What strategies reconcile conflicting spectral data from different synthesis batches?
- Methodological Answer :
- Batch Comparison : Use multivariate analysis (PCA) of H NMR and HRMS data to identify outliers. Common issues include residual acetic acid (δ 2.1 ppm in NMR) or incomplete acetylation .
- Crystallographic Validation : SC-XRD of conflicting batches confirms whether structural deviations (e.g., Z→E isomerization) underlie spectral differences .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
